1,8-Dibromooctane
Overview
Description
Synthesis Analysis
1,8-Dibromooctane is synthesized through reactions that involve the cleavage of carbon-halogen bonds. Studies have shown that controlled-potential electrolyses of 1,8-dibromooctane can result in the formation of various products, including n-octane, 1-octene, and 1,7-octadiene, highlighting the versatility of this compound in synthetic applications (Mubarak & Peters, 1996).
Molecular Structure Analysis
The molecular structure of 1,8-DBO has been extensively studied, revealing that it can exist in several conformations. Vibrational analysis using Fourier transform infrared (FT-IR) and Raman spectroscopy has provided insights into the conformational flexibility of this molecule, which has implications for its reactivity and physical properties (Devinder Singh et al., 2010).
Chemical Reactions and Properties
Electrochemical studies have highlighted the reactivity of 1,8-DBO towards reduction reactions. Such reactions are key in understanding the chemical behavior of 1,8-DBO and its potential applications in synthetic chemistry. The formation of various organic compounds through these reactions underscores the chemical versatility of 1,8-DBO (Mubarak & Peters, 1996).
Physical Properties Analysis
The physical properties of 1,8-DBO, such as vapor pressure and aqueous solubility, have been measured across different temperatures. These studies provide valuable data for understanding the environmental behavior and applications of 1,8-DBO. The comparison of its volatility and solubility with related compounds can inform its use in various industrial and research contexts (Sarraute et al., 2006).
Scientific Research Applications
Application in Organic Photovoltaics
- Summary of the Application : 1,8-Dibromooctane is used as an additive in the preparation of a specific type of polymer, which is then used in the fabrication of organic photovoltaics . Organic photovoltaics are a type of solar cell that use organic electronics–a branch of electronics that deals with conductive organic polymers or small organic molecules–for light absorption and charge transport.
- Methods of Application or Experimental Procedures : The specific polymer is poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]: [6,6]-phenylC71-butyric acid methyl ester . The 1,8-Dibromooctane is used as an additive in the preparation of this polymer .
- Results or Outcomes : The resulting polymer finds application in the fabrication of organic photovoltaics (OPVs) . OPVs are a promising technology for solar energy conversion due to their light weight, flexibility, and potential for low-cost production.
Application in Vibrational Analysis
- Summary of the Application : 1,8-Dibromooctane (1,8-DBO) is used in the field of vibrational analysis . This organic compound exists in liquid phase at ambient temperatures and has versatile synthetic applications . In its liquid phase, 1,8-DBO has been expected to exist in four most probable conformations, with all its carbon atoms in the same plane, having symmetries C 2h, C i, C 2 and C 1 .
- Methods of Application or Experimental Procedures : A detailed vibrational analysis in terms of assignment of Fourier transform infrared (FT-IR) and Raman bands of this molecule using normal co-ordinate calculations has been done . A systematic set of symmetry co-ordinates has been constructed for this molecule and normal co-ordinate analysis is carried out using the computer program MOLVIB .
- Results or Outcomes : The force-field transferred from already studied lower chain bromo-alkanes is subjected to refinement so as to fit the observed infrared and Raman frequencies with those of calculated ones . The potential energy distribution (PED) has also been calculated for each mode of vibration of the molecule for the assumed conformations .
Application in Synthesis of Nerve Agents
- Summary of the Application : 1,8-Dibromooctane is used in the synthesis of the carbamate nerve agents EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) .
- Results or Outcomes : The resulting compounds, EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide), are carbamate nerve agents .
Safety And Hazards
Future Directions
1,8-Dibromooctane has been used as an additive in the preparation of certain polymers, which find application in the fabrication of organic photovoltaics . This suggests potential future directions in the field of renewable energy. Additionally, a paper discusses the use of non-conjugated electrolytes, developed through the quaternization of diethylenetriamine derivatives with 1,8-dibromooctane, as low-cost, thickness-insensitive, and low-temperature processable electron transporting layers for organic solar cells .
properties
IUPAC Name |
1,8-dibromooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGCUDAFWNSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063520 | |
Record name | 1,8-Dibromooctane | |
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Molecular Weight |
272.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 12-16 deg C; [Sigma-Aldrich MSDS] | |
Record name | 1,8-Dibromooctane | |
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Product Name |
1,8-Dibromooctane | |
CAS RN |
4549-32-0 | |
Record name | 1,8-Dibromooctane | |
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Record name | 1,8-Dibromooctane | |
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Record name | 1,8-Dibromooctane | |
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Record name | Octane, 1,8-dibromo- | |
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Record name | 1,8-Dibromooctane | |
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Record name | 1,8-dibromooctane | |
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Record name | 1,8-Dibromooctane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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